2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
Description
2-[(4-Bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is a sulfonated isoxazolone derivative characterized by a 4-bromophenylsulfonyl group attached to the 2-position of the isoxazolone core. Isoxazolones are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4S/c16-12-6-8-13(9-7-12)22(19,20)17-14(10-15(18)21-17)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGHGXHJLUVSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfonyl group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce new aryl or alkyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone typically involves the reaction of appropriate phenolic compounds with sulfonyl chlorides under controlled conditions. Characterization is performed using techniques such as:
- Fourier-transform infrared spectroscopy (FT-IR) : To identify functional groups.
- Nuclear magnetic resonance (NMR) spectroscopy : For structural elucidation.
- Mass spectrometry (MS) : To confirm molecular weight and structure.
Antimicrobial Properties
Research has indicated that isoxazolones, including 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, which may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Analgesic Effects
The analgesic potential of this compound has been explored, with findings suggesting that it may inhibit pain pathways effectively. The mechanism is thought to involve modulation of neurotransmitter release or direct action on pain receptors, making it a candidate for further development as a pain management drug.
Antitubercular Activity
Given the rising prevalence of multidrug-resistant tuberculosis, compounds like 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone are being investigated for their potential antitubercular properties. Preliminary studies have shown that derivatives of isoxazolones can inhibit the growth of Mycobacterium tuberculosis, highlighting their importance in addressing public health challenges related to infectious diseases.
Case Studies
- Synthesis of Novel Derivatives : A study synthesized several derivatives of 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone to evaluate their biological activities. The derivatives were tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships.
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Acute toxicity studies in animal models revealed that while some derivatives exhibited low toxicity, others showed moderate effects, necessitating careful consideration in drug development processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can also participate in binding interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Table 1: Key Properties of 2-[(4-Bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone and Analogues
Notes:
- The bromo derivative’s higher molecular weight (~380.2 g/mol) compared to the methoxy analogue (331.3 g/mol) is attributed to bromine’s atomic mass (79.9 vs. methoxy’s 31.03) .
- The hydroxybenzylidene variant (C₁₆H₁₁NO₃) lacks a sulfonyl group but features a conjugated benzylidene moiety, enhancing fluorescence properties .
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. This difference may influence reactivity in nucleophilic substitutions or interactions with biological targets .
- Biological Implications: Sulfones are recognized for antimicrobial and anti-inflammatory activities . While specific data for the bromo derivative is absent, sulfonyl groups generally enhance membrane permeability, and bromine’s hydrophobicity may improve bioavailability compared to polar methoxy or hydroxy groups.
Spectroscopic Comparisons
1H-NMR data from structurally related sulfonated compounds (e.g., δ 2.05–8.21 ppm in aromatic and sulfonyl-containing derivatives ) suggests that bromine’s deshielding effect would downfield-shift adjacent protons compared to methoxy or hydroxy substituents. For example, the 4-bromophenylsulfonyl group’s protons may resonate at δ 7.5–8.2 ppm, distinct from methoxy analogues (δ 6.95–8.06 ppm) .
Biological Activity
2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is a compound of significant interest due to its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, characterization, and pharmacological evaluations.
Synthesis and Characterization
The synthesis of 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone involves the cyclo-condensation of 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid with different aromatic aldehydes in the presence of acetic anhydride and sodium acetate. The resulting compounds were characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, confirming their structural integrity and purity .
Analgesic Activity
The analgesic potential of the synthesized isoxazolones was evaluated through pharmacological tests, specifically the writhing test and hot plate test. In these studies, compounds demonstrated varying degrees of analgesic activity. Notably, the compound containing the methoxy group exhibited the highest efficacy in reducing pain responses .
Table 1: Analgesic Activity Results
| Compound | Writhing Test (%) | Hot Plate Test (s) |
|---|---|---|
| 2a | 68.5 | 12.5 |
| 2b | 75.3 | 15.0 |
| 2c | 60.0 | 11.0 |
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using an in vivo model where edema was induced in mice. The results indicated significant edema inhibition for several derivatives, with values reaching up to 76% inhibition at specific time points post-administration. Molecular docking studies further elucidated the interaction of these compounds with the COX-2 enzyme, suggesting a mechanism for their anti-inflammatory effects .
Table 2: Anti-inflammatory Activity Results
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |
|---|---|---|
| 5b | 75.68 | 76.71 |
| 5c | 74.48 | 75.56 |
| 5d | 71.86 | 72.32 |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging method. The synthesized isoxazolones showed varying levels of antioxidant activity, with some compounds exhibiting inhibition rates comparable to standard antioxidants .
Table 3: Antioxidant Activity Results
| Compound | DPPH Inhibition Rate (%) |
|---|---|
| Compound A | 16.75 ± 1.18 |
| Compound B | 4.70 ± 1.88 |
| Compound C | 1.35 - 1.82 |
Toxicity Assessment
Acute toxicity studies conducted on mice revealed no lethal effects associated with the administration of the new compounds, indicating a promising safety profile for further pharmacological development . Histopathological examinations confirmed that there were no significant adverse effects on major organs.
Case Studies
Recent research has highlighted the potential therapeutic applications of isoxazolones in treating pain and inflammation-related disorders. For instance, a study indicated that certain derivatives could serve as lead compounds for developing new analgesics and anti-inflammatory agents due to their favorable pharmacokinetic properties and low toxicity profiles .
Q & A
Q. What are the optimized synthetic routes for 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone, and how can reaction yields be improved?
Methodological Answer:
- Key Steps :
- Core Isoxazolone Formation : Start with 3-phenyl-5(2H)-isoxazolone (CAS 1076-59-1) as the precursor .
- Sulfonylation : React with 4-bromobenzenesulfonyl chloride under alkaline conditions (e.g., NaH in THF at 0–5°C) to introduce the sulfonyl group.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product.
- Yield Optimization :
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- δ 7.8–8.1 ppm (doublets for 4-bromophenyl protons).
- δ 7.3–7.5 ppm (multiplet for phenyl group).
- ¹³C NMR : Confirm sulfonyl group at δ 125–130 ppm (C-SO₂) .
2. Mass Spectrometry (HRMS) : Exact mass calculated for C₁₅H₁₀BrNO₃S: 379.9612 (M+H⁺).
3. X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via HPLC.
- Findings : Stable at pH 4–8; hydrolyzes in strongly acidic/basic conditions (e.g., pH <3: ring-opening to β-ketoamide derivatives) .
2. Thermal Stability : Use TGA/DSC to assess decomposition temperatures. - Expected decomposition >200°C due to sulfonyl group stability .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
Methodological Answer:
- Case Study : Reaction with amines (e.g., piperidine):
- Nucleophilic Attack : The sulfonyl group activates the isoxazolone ring at C-4 for substitution.
- DFT Calculations : Use Gaussian-09 to model transition states and charge distribution.
- Experimental Validation : Track intermediates via in-situ IR spectroscopy (e.g., loss of SO₂ stretch at 1360 cm⁻¹) .
Q. How does the bromophenyl-sulfonyl moiety influence biological activity compared to non-halogenated analogs?
Methodological Answer:
- Comparative Studies :
- Antimicrobial Assays : Test against S. aureus and E. coli (MIC values).
- Hypothesis : Bromine enhances lipophilicity, improving membrane penetration.
2. Enzyme Inhibition : Screen against COX-2 or kinases. - Structural Insight : Sulfonyl group may bind to catalytic lysine residues via H-bonding .
3. SAR Analysis : Compare with 4-chloro or unsubstituted phenyl analogs to quantify halogen effects .
Q. What computational strategies can predict the compound’s pharmacokinetic properties or toxicity?
Methodological Answer:
- In Silico Workflow :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- LogP : ~3.5 (high lipophilicity).
- hERG Inhibition Risk : Moderate (due to sulfonyl group).
2. Docking Studies : Target COX-2 (PDB ID 5KIR) to simulate binding modes.
3. MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
Methodological Answer:
- Troubleshooting :
Q. What are the applications of this compound in materials science, such as polymer precursors or optoelectronic materials?
Methodological Answer:
- Material Synthesis :
- Coordination Polymers : React with Zn(II) or Cu(II) salts to form metal-organic frameworks (MOFs).
- Optoelectronic Testing : Measure fluorescence quantum yield (λex 350 nm) in thin films.
- Thermal Stability : Compare with thiophene or furan analogs for OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
